Fmoc-D-Cit-OH

描述

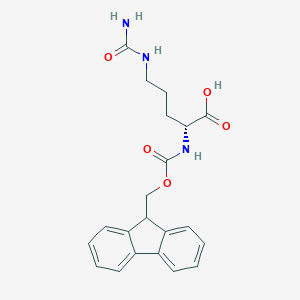

Structure

3D Structure

属性

IUPAC Name |

(2R)-5-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O5/c22-20(27)23-11-5-10-18(19(25)26)24-21(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,24,28)(H,25,26)(H3,22,23,27)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBMSMZSRTIOFOK-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCNC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCNC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426779 | |

| Record name | Fmoc-D-Cit-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200344-33-8 | |

| Record name | Fmoc-D-Cit-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2-Fmoc-amino-5-ureidopentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Solubility Profile of Fmoc-D-Citrulline-OH: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-D-Citrulline-OH (Fmoc-D-Cit-OH), a critical building block in solid-phase peptide synthesis (SPPS) for the development of novel peptide-based therapeutics. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and workflow visualizations to support the effective use of this compound.

Executive Summary

Fmoc-D-Citrulline-OH is a derivative of the non-proteinogenic amino acid D-Citrulline, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This modification is essential for its application in stepwise peptide synthesis. Understanding its solubility in common organic solvents is paramount for optimizing reaction conditions, ensuring efficient coupling, and ultimately achieving high purity and yield of the target peptide. This guide consolidates available solubility data, provides a standardized protocol for solubility determination, and illustrates the compound's role within the broader context of Fmoc-SPPS.

Solubility of this compound

While extensive quantitative solubility data for this compound is not widely published, qualitative information and data from structurally similar compounds provide valuable insights. This compound is generally soluble in a range of polar aprotic solvents commonly used in peptide synthesis.

Table 1: Solubility of this compound and a Structurally Similar Compound

| Solvent | Compound | Solubility |

| Dimethylformamide (DMF) | This compound | Soluble |

| N-Methyl-2-pyrrolidone (NMP) | This compound | Soluble |

| Dimethyl sulfoxide (B87167) (DMSO) | This compound | Soluble |

| Dichloromethane (DCM) | This compound | Soluble[1] |

| Chloroform | This compound | Soluble[1] |

| Ethyl Acetate | This compound | Soluble[1] |

| Acetone | This compound | Soluble[1] |

| Dimethyl sulfoxide (DMSO) | Fmoc-D-Cys(Trt)-OH | 100 mg/mL |

Note: The term "Soluble" indicates that the compound dissolves in the specified solvent, though the exact concentration is not specified in the available literature. The data for Fmoc-D-Cys(Trt)-OH is provided as a reference for a similarly structured Fmoc-protected amino acid.

The solubility of Fmoc-amino acids is a critical factor in solid-phase peptide synthesis, as inefficient dissolution can lead to incomplete reactions and the generation of deletion sequences in the final peptide product.[2] Polar aprotic solvents such as DMF and NMP are widely used in SPPS due to their ability to effectively solvate the growing peptide chain and the incoming protected amino acids.[3][4]

Experimental Protocol: Determination of Solubility

The following is a generalized and robust protocol for the quantitative determination of this compound solubility in an organic solvent of interest, based on the widely accepted shake-flask method.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., DMF, DMSO, NMP)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in the solvent of interest to prepare a stock solution of known concentration.

-

Perform a series of dilutions to generate a set of standard solutions with concentrations spanning the expected solubility range.

-

-

Equilibration:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

-

Seal the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Sample Preparation:

-

After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe, avoiding the collection of any solid material.

-

Attach a syringe filter to the syringe and filter the supernatant into a clean vial. This step is crucial to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the filtered, saturated solution with the solvent to a concentration that falls within the range of the prepared standard solutions.

-

Analyze the standard solutions and the diluted sample solution by HPLC. A typical method would involve a C18 column and a mobile phase gradient of water and acetonitrile (B52724) with 0.1% trifluoroacetic acid, monitoring the absorbance at a wavelength where the Fmoc group absorbs strongly (e.g., 265 nm).

-

Construct a calibration curve by plotting the peak area from the HPLC analysis of the standard solutions against their known concentrations.

-

Use the calibration curve to determine the concentration of the diluted sample solution.

-

-

Calculation:

-

Calculate the concentration of the original saturated solution by multiplying the determined concentration of the diluted sample by the dilution factor.

-

The resulting value is the solubility of this compound in the chosen solvent at the specified temperature, which can be expressed in mg/mL or Molarity.

-

Visualization of this compound in Solid-Phase Peptide Synthesis

This compound is primarily utilized as a building block in Fmoc-based solid-phase peptide synthesis. The following diagram illustrates the cyclical workflow of this process.

Conclusion

This technical guide provides essential information on the solubility of this compound for researchers engaged in peptide synthesis. While quantitative data remains sparse, the provided qualitative information, comparative data, and a detailed experimental protocol for solubility determination offer a solid foundation for its effective use. The visualization of the SPPS workflow further clarifies the central role of Fmoc-protected amino acids like this compound in the synthesis of custom peptides for research and drug discovery.

References

The Strategic Incorporation of D-Amino Acids in Peptide Therapeutics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of peptide therapeutics is undergoing a significant transformation, driven by innovative strategies to enhance the stability, efficacy, and pharmacokinetic profiles of these promising molecules. Among these strategies, the incorporation of D-amino acids, the non-natural stereoisomers of the canonical L-amino acids, has emerged as a powerful tool to overcome the inherent limitations of native peptides. This technical guide provides a comprehensive overview of the role of D-amino acids, with a particular focus on the potential, yet underexplored, applications of D-citrulline in peptide drug development.

Core Principles: The Advantage of Chirality in Peptide Design

The primary rationale for substituting L-amino acids with their D-enantiomers lies in the fundamental principles of stereochemistry and its impact on biological interactions. Endogenous proteases, the enzymes responsible for the rapid degradation of peptides in vivo, are chiral entities that have evolved to specifically recognize and cleave peptide bonds between L-amino acids. By introducing D-amino acids into a peptide sequence, the stereochemistry at the alpha-carbon is inverted, rendering the peptide resistant to proteolytic degradation.[1][2][3] This fundamental principle underpins several key advantages in peptide therapeutic design:

-

Enhanced Proteolytic Stability: The most significant benefit of D-amino acid incorporation is the dramatic increase in resistance to enzymatic degradation. This leads to a substantially longer plasma half-life, a critical factor for reducing dosing frequency and improving patient compliance.

-

Improved Bioavailability: Increased stability against proteolysis often translates to improved oral bioavailability, as the peptide is better able to survive the harsh enzymatic environment of the gastrointestinal tract.

-

Modulation of Biological Activity: The introduction of a D-amino acid can alter the peptide's three-dimensional conformation. This can lead to changes in receptor binding affinity and specificity, sometimes resulting in enhanced potency or a modified pharmacological profile.

-

Reduced Immunogenicity: As D-peptides are less susceptible to proteolytic processing, they are less likely to be presented by antigen-presenting cells, potentially reducing the risk of an immune response.

The Enigmatic Role of D-Citrulline

While the benefits of incorporating common D-amino acids are well-documented, the role of D-citrulline in peptide therapeutics remains a largely unexplored frontier. L-citrulline is a non-proteinogenic amino acid known for its role in the urea (B33335) cycle and as a precursor to L-arginine, a key substrate for nitric oxide synthesis.[4][5][6] The post-translational modification of arginine to L-citrulline, a process known as citrullination, is catalyzed by peptidylarginine deiminases (PADs) and has been implicated in various physiological and pathological processes, including autoimmune diseases.[7][8][9]

The deliberate incorporation of D-citrulline into a peptide sequence, however, is not a naturally occurring process and its impact on peptide therapeutics is not well-characterized in publicly available literature. Based on the principles of D-amino acid substitution, it can be hypothesized that incorporating D-citrulline could confer enhanced proteolytic stability. Furthermore, the unique chemical properties of the citrulline side chain—a ureido group that is neutral and can act as both a hydrogen bond donor and acceptor—could introduce novel conformational constraints and interactions with target receptors, potentially leading to unique biological activities. Further research into the synthesis and biological evaluation of D-citrulline-containing peptides is warranted to unlock its therapeutic potential.

Quantitative Data on the Impact of D-Amino Acid Substitution

The following tables summarize the quantitative impact of D-amino acid substitution on key pharmacokinetic and pharmacodynamic parameters of peptides, as reported in various studies.

| Peptide/Analog | Modification | Half-life (t½) | Fold Increase in Half-life | Source |

| MUC2 epitope peptide | All L-amino acids | - | - | [1] |

| MUC2 epitope peptide | D-amino acids at termini | Increased | Not specified | [1] |

| Peptide 1 | L-amino acid | 34.0 - 49.4 h (in plasma) | - | [10] |

| Peptide 2 | L-amino acid | 3.2 h (in plasma) | - | [10] |

| Peptide 2 | L-amino acid | 23.3 h (in HEK-293 supernatant) | 7.3 | [10] |

| Peptide 3 | L-amino acid | - | - | [10] |

| Peptide 4 | with Odd | 57.1 h (in HEK-293 supernatant) | - | [10] |

| Peptide 5 | L-amino acid | 3.8 h | - | [10] |

| Peptide/Analog | Modification | IC50 | Ki (nM) | Source |

| UK18 | Glycine at position 13 | - | - | [11] |

| UK202 | D-serine at position 13 | - | 28 | [11] |

| V13K | All L-amino acids | Lower | - | [12] |

| V13K analogs | Increasing D-amino acid substitutions | Increased | - | [12] |

| MUC2 peptide (TPTPTGTQTPT) | All L-amino acids | 60 µmol/dm³ | - | [13] |

| MUC2 peptide (TPTPTGTQtpt) | D-amino acids at C-terminus | 61 µmol/dm³ | - | [13] |

| MUC2 peptide (tptPTGTQTPT) | D-amino acids at N-terminus | 392 µmol/dm³ | - | [13] |

| MUC2 peptide (tptPTGTQtpt) | D-amino acids at both termini | 792 µmol/dm³ | - | [13] |

| Peptide NorHSPW | - | 6.5 µM | - | [11] |

| Cyclic peptide cyc-LHSPW | - | - | 24.7 µM | [11] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid-Containing Peptides

Solid-phase peptide synthesis is the most common method for preparing peptides containing D-amino acids.[14][15][16] The following is a generalized protocol based on the widely used Fmoc/tBu strategy.

1. Resin Preparation:

-

Swell a suitable resin (e.g., Rink Amide for C-terminal amides or Wang resin for C-terminal carboxylic acids) in a compatible solvent such as N,N-dimethylformamide (DMF) for 30-60 minutes.[4][17]

2. First Amino Acid Coupling:

-

If the resin is not pre-loaded, couple the first Fmoc-protected amino acid (L or D) to the resin using a suitable coupling agent (e.g., DIC/HOBt or HBTU/DIPEA) in DMF.[15]

-

Monitor the reaction for completion using a qualitative test such as the Kaiser test.[4]

3. Iterative Deprotection and Coupling Cycles:

-

Fmoc-Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with a solution of 20% piperidine (B6355638) in DMF.[14]

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and cleaved Fmoc groups.

-

Coupling: Couple the next Fmoc-protected amino acid (L or D) using a coupling agent. For D-amino acids, it is crucial to use coupling reagents and conditions that minimize racemization.[4] The use of additives like HOBt or Oxyma Pure is recommended.

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Repeat these deprotection, coupling, and washing steps for each subsequent amino acid in the sequence.

4. Cleavage and Deprotection:

-

Once the desired sequence is assembled, wash the resin with dichloromethane (B109758) (DCM).

-

Treat the resin with a cleavage cocktail to simultaneously cleave the peptide from the resin and remove the side-chain protecting groups. A common cocktail is trifluoroacetic acid (TFA) with scavengers such as water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT) to protect sensitive residues.

5. Purification and Analysis:

-

Precipitate the cleaved peptide in cold diethyl ether and collect the crude product by centrifugation.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide by mass spectrometry (MS) and analytical RP-HPLC.

Protease Stability Assay

This assay evaluates the resistance of a peptide to enzymatic degradation.

1. Reagent Preparation:

-

Prepare a stock solution of the peptide in a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

Prepare a stock solution of the desired protease (e.g., trypsin, chymotrypsin, or human serum) in an appropriate buffer.

2. Incubation:

-

Incubate the peptide solution with the protease solution at a physiological temperature (e.g., 37°C).

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture.

3. Reaction Quenching:

-

Immediately stop the enzymatic reaction in the collected aliquots by adding a quenching solution, such as a strong acid (e.g., TFA) or a protease inhibitor cocktail.[18]

4. Analysis:

-

Analyze the samples by RP-HPLC to separate the intact peptide from its degradation products.

-

Quantify the peak area of the intact peptide at each time point.

-

Calculate the percentage of peptide remaining over time and determine the peptide's half-life in the presence of the protease.

Receptor Binding Assay

This assay measures the affinity of a peptide for its target receptor. A common format is a competitive binding assay using a radiolabeled ligand.[19][20][21]

1. Preparation of Materials:

-

Prepare a membrane fraction or whole cells expressing the target receptor.

-

Obtain a radiolabeled version of a known ligand for the receptor (e.g., iodinated peptide).

-

Prepare serial dilutions of the unlabeled test peptide (the D-amino acid-containing analog).

2. Binding Reaction:

-

In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test peptide.

-

Include control wells with only the radiolabeled ligand (total binding) and wells with the radiolabeled ligand and a high concentration of an unlabeled known ligand (non-specific binding).

-

Allow the binding reaction to reach equilibrium.

3. Separation of Bound and Free Ligand:

-

Rapidly separate the receptor-bound radioligand from the free radioligand. This is typically achieved by vacuum filtration through a glass fiber filter that retains the membranes/cells.

4. Quantification:

-

Wash the filters to remove any unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

5. Data Analysis:

-

Calculate the specific binding at each concentration of the test peptide by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the test peptide concentration.

-

Determine the IC50 value, which is the concentration of the test peptide that inhibits 50% of the specific binding of the radiolabeled ligand. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizing Key Processes in D-Amino Acid Peptide Development

The following diagrams, generated using the DOT language, illustrate the fundamental workflows and a hypothetical signaling pathway involved in the development and action of D-amino acid-containing peptide therapeutics.

Caption: General experimental workflow for the development of D-amino acid containing peptides.

Caption: Workflow for a typical protease stability assay.

References

- 1. Development of peptide receptor binding assays: methods to avoid false negatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lifetein.com [lifetein.com]

- 3. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. US3250759A - Citrulline containing peptides - Google Patents [patents.google.com]

- 6. Citrulline - Wikipedia [en.wikipedia.org]

- 7. Citrullinated Peptide Synthesis [biosyn.com]

- 8. Recent advances in characterization of citrullination and its implication in human disease research: from method development to network integration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Overview of the Intrinsic Role of Citrullination in Autoimmune Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Enantiomeric Effect of d-Amino Acid Substitution on the Mechanism of Action of α-Helical Membrane-Active Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Scholarly Commons - Research & Creativity Showcase: Solid-Phase Peptide Synthesis of d-Amino Acids [scholarlycommons.pacific.edu]

- 15. rsc.org [rsc.org]

- 16. luxembourg-bio.com [luxembourg-bio.com]

- 17. chemistry.du.ac.in [chemistry.du.ac.in]

- 18. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Video: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]

- 21. researchgate.net [researchgate.net]

Enhancing Peptide Stability and Bioavailability with Fmoc-D-Cit-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often hindered by their inherent instability in biological systems and poor bioavailability. Enzymatic degradation and rapid clearance are significant hurdles in the development of peptide-based drugs. A promising strategy to overcome these challenges is the incorporation of non-natural amino acids, such as D-isomers, into the peptide sequence. This in-depth technical guide explores the use of Fmoc-D-Citrulline-OH (Fmoc-D-Cit-OH) as a strategic building block to enhance the stability and bioavailability of therapeutic peptides.

The Core Principle: Harnessing Stereochemistry for Proteolytic Resistance

Proteases, the enzymes responsible for peptide degradation, exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds between L-amino acids. By strategically substituting an L-amino acid with its D-enantiomer, such as D-Citrulline, the peptide backbone becomes resistant to proteolytic cleavage at that site. This fundamental principle of stereochemical hindrance can significantly extend the half-life of a peptide in biological fluids.

The use of D-amino acids has been shown to dramatically improve peptide stability. Studies on various peptides have demonstrated that the substitution of L-amino acids with their D-counterparts leads to a significant increase in resistance to enzymatic degradation, thereby prolonging their circulation time in vivo.[1][2][3] This enhanced stability is a critical factor in improving the overall therapeutic efficacy of a peptide.

Quantitative Insights into Enhanced Stability

While direct comparative data for D-Citrulline versus L-Citrulline containing peptides is limited in publicly available literature, extensive research on other D-amino acid substitutions provides compelling evidence for the expected improvements in stability. The following table summarizes representative data on the impact of D-amino acid incorporation on peptide stability.

| Peptide Derivative | Modification | Stability Metric (Half-life) | Fold Increase in Stability | Reference |

| RDP215 | All L-amino acids | Partially degraded after 24h in 10% FBS | - | [4] |

| 9D-RDP215 | All D-amino acids | Stable after 7 days in 10% FBS | Significant increase | [4] |

| Polybia-CP (L-form) | All L-amino acids | ~50% degradation after 2h with trypsin | - | [5] |

| Polybia-CP (D-form) | All D-amino acids | No degradation after 6h with trypsin | Significant increase | [5] |

| Granulysin (11-mer, L) | All L-amino acids | Susceptible to trypsin | - | [3] |

| Granulysin (11-mer, partial D) | Partial D-amino acid substitution | Highly stable to trypsin | Significant increase | [3] |

FBS: Fetal Bovine Serum

Enhancing Bioavailability: Overcoming Absorption Barriers

Oral bioavailability of peptides is notoriously low due to both enzymatic degradation in the gastrointestinal (GI) tract and poor permeability across the intestinal epithelium.[6] The enhanced stability offered by D-amino acid incorporation directly addresses the first barrier. By resisting degradation in the stomach and intestines, a greater concentration of the intact peptide is available for absorption.

Furthermore, while the relationship between D-amino acid incorporation and intestinal permeability is complex, some studies suggest that the increased stability can lead to improved overall bioavailability. For instance, the oral bioavailability of some peptides has been shown to increase from less than 1% to as high as 30% through strategic modifications including the use of D-amino acids.[2]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) incorporating this compound

This protocol outlines the manual Fmoc-SPPS procedure for incorporating a D-Citrulline residue into a peptide sequence.

Materials:

-

Rink Amide resin (or other suitable resin)

-

This compound

-

Other Fmoc-protected amino acids

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIEA)

-

Deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing solvents: DMF, DCM, Isopropanol (IPA)

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 1 hour.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate for 5 minutes, then drain.

-

Repeat the piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

-

Perform a Kaiser test to confirm the presence of a free amine.

-

-

Amino Acid Coupling (for this compound):

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HBTU/HATU (2.9 equivalents) in a minimal amount of DMF.

-

Add DIEA (6 equivalents) to the solution and vortex for 1-2 minutes to pre-activate the amino acid.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Perform a Kaiser test to confirm the completion of the coupling reaction (negative result). If the test is positive, a second coupling may be necessary.[7]

-

-

Washing: Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times) to remove excess reagents.

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection of Side Chains:

-

Wash the resin with DMF, DCM, and finally methanol, then dry under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

-

Dry the peptide pellet under vacuum.

-

-

Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry.

References

- 1. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifetein.com [lifetein.com]

- 3. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Single Dose Pharmacokinetic Comparison of Citrulline Dietary Supplements | Semantic Scholar [semanticscholar.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

The Unseen Advantage: A Technical Guide to the Biological Significance of Incorporating D-Citrulline into Peptides

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of non-native amino acids into peptide therapeutics represents a cornerstone of modern drug design, aimed at overcoming the inherent limitations of their naturally occurring L-amino acid counterparts. This guide delves into the strategic inclusion of D-Citrulline, a D-enantiomer of the non-proteinogenic amino acid citrulline. While research directly investigating D-Citrulline-containing peptides is nascent, a wealth of knowledge on D-amino acid substitution in general provides a strong predictive framework for its biological significance. This document consolidates this understanding, offering a technical overview of the expected enhancements in peptide stability, the potential modulation of receptor interactions, and the overall impact on pharmacokinetic profiles. Detailed experimental protocols and illustrative diagrams are provided to empower researchers in the rational design and evaluation of D-Citrulline-modified peptides, a promising avenue for the development of next-generation therapeutics.

Introduction: The Rationale for D-Amino Acid Incorporation

Peptide-based drugs offer high specificity and potency but are often hampered by their short in-vivo half-lives due to rapid degradation by proteases.[1][2][3] These enzymes, essential for normal physiological processes, are highly stereospecific and primarily recognize and cleave peptide bonds involving L-amino acids.[4] The substitution of an L-amino acid with its D-enantiomer introduces a steric blockade, rendering the peptide bond resistant to proteolytic cleavage.[1][2][5] This fundamental principle underpins the primary motivation for incorporating D-amino acids, including D-Citrulline, into therapeutic peptides.

Core Biological Significance of D-Citrulline Incorporation

The introduction of D-Citrulline into a peptide sequence is anticipated to confer several significant biological advantages, primarily revolving around enhanced stability and modulated bioactivity.

Enhanced Enzymatic Stability

The most profound and well-documented benefit of D-amino acid incorporation is the dramatic increase in resistance to enzymatic degradation.[1][2][6] Proteases, such as trypsin and chymotrypsin, which are prevalent in the bloodstream and gastrointestinal tract, will not recognize the D-Citrulline residue, thus preventing cleavage at that site.[5] This increased stability leads to a longer circulating half-life of the peptide in vivo.[4][7]

Table 1: Predicted Comparative Stability of Peptides in Proteolytic Environments

| Peptide Variant | Predicted Susceptibility to Proteolysis | Expected In Vivo Half-Life |

| L-Arginine containing peptide | High | Short |

| L-Citrulline containing peptide | Moderate (resistant to trypsin-like enzymes) | Moderate |

| D-Citrulline containing peptide | Very Low | Significantly Extended |

Modulation of Receptor Binding and Biological Activity

The effect of D-amino acid substitution on receptor binding is less predictable and highly dependent on the specific peptide and the location of the substitution. The chirality of an amino acid residue can be critical for maintaining the proper three-dimensional conformation required for receptor interaction.

-

Potential for Maintained or Enhanced Affinity: In some cases, the introduction of a D-amino acid can induce a favorable conformational change, leading to maintained or even enhanced receptor binding affinity.[8]

-

Risk of Reduced Affinity: Conversely, if the L-stereochemistry of the original amino acid is crucial for a key hydrogen bond or hydrophobic interaction with the receptor, substitution with a D-enantiomer can lead to a significant loss of affinity and biological activity.[9]

Careful structure-activity relationship (SAR) studies are therefore essential to determine the optimal position for D-Citrulline substitution to preserve or enhance the desired biological effect.

Improved Pharmacokinetic Profile

The enhanced enzymatic stability directly translates to an improved pharmacokinetic profile for D-amino acid-containing peptides.[7][10] A longer half-life means less frequent dosing, which is a significant advantage for patient compliance and therapeutic efficacy. Furthermore, increased stability can lead to higher bioavailability, particularly for orally administered peptides, as they are better able to withstand the harsh proteolytic environment of the digestive system.[7]

Experimental Design and Protocols

The successful development of D-Citrulline-containing peptides necessitates a robust experimental workflow encompassing synthesis, purification, and comprehensive biological evaluation.

Synthesis of D-Citrulline Containing Peptides

Solid-Phase Peptide Synthesis (SPPS) is the standard method for the chemical synthesis of peptides and is readily adaptable for the incorporation of D-amino acids.[11][12]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of a D-Citrulline Containing Peptide

-

Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for C-terminal amidation). Swell the resin in an appropriate solvent like N,N-dimethylformamide (DMF).

-

Fmoc-Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group using a solution of 20% piperidine (B6355638) in DMF.

-

Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid (which could be D-Citrulline or another amino acid) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add this activated amino acid to the deprotected resin to form the first peptide bond.

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the peptide chain is fully assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (MS) and analytical RP-HPLC.

Figure 1. Workflow for Solid-Phase Peptide Synthesis (SPPS).

In Vitro Stability Assays

To quantify the enhanced stability of D-Citrulline-containing peptides, in vitro assays using relevant proteases or biological fluids are essential.

Experimental Protocol: In Vitro Proteolytic Stability Assay

-

Peptide Incubation: Incubate the D-Citrulline peptide and its L-amino acid counterpart at a known concentration (e.g., 1 mg/mL) in a buffered solution (e.g., PBS, pH 7.4) containing a specific protease (e.g., trypsin, chymotrypsin) or in human serum/plasma at 37°C.

-

Time-Course Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw aliquots of the reaction mixture.

-

Reaction Quenching: Immediately stop the enzymatic reaction by adding a quenching solution, such as a strong acid (e.g., TFA) or a protease inhibitor cocktail.

-

Analysis: Analyze the samples by RP-HPLC. The degradation of the peptide is monitored by the decrease in the peak area of the intact peptide over time.

-

Half-Life Calculation: Calculate the half-life (t½) of the peptide under the specific conditions.

Figure 2. Workflow for In Vitro Proteolytic Stability Assay.

Receptor Binding Assays

Competitive binding assays are commonly used to determine the binding affinity of a modified peptide to its target receptor.[13][14]

Experimental Protocol: Competitive Receptor Binding Assay

-

Receptor Preparation: Prepare cell membranes or purified receptors that express the target of interest.

-

Radioligand: Use a radiolabeled version of the native peptide (the ligand) with high affinity for the receptor.

-

Competition: In a multi-well plate, incubate a constant concentration of the radioligand and the receptor preparation with increasing concentrations of the unlabeled competitor peptides (the D-Citrulline peptide and its L-counterpart).

-

Incubation and Separation: Allow the binding to reach equilibrium. Then, separate the receptor-bound radioligand from the free radioligand, typically by filtration through a glass fiber filter that retains the cell membranes.

-

Quantification: Quantify the amount of bound radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined and used to calculate the binding affinity (Ki) of the test peptides.

Figure 3. Signaling Pathway of a Competitive Receptor Binding Assay.

Cell-Based Functional Assays

To assess the ultimate biological activity of the D-Citrulline-containing peptides, cell-based assays that measure a downstream functional response are crucial.[15][16]

Experimental Protocol: General Cell-Based Functional Assay

-

Cell Culture: Culture a cell line that endogenously or recombinantly expresses the target receptor.

-

Peptide Treatment: Treat the cells with varying concentrations of the D-Citrulline peptide and its L-counterpart.

-

Functional Readout: After an appropriate incubation time, measure a relevant downstream signaling event or cellular response. This could include:

-

Measurement of second messengers (e.g., cAMP, Ca2+).

-

Reporter gene assays (e.g., luciferase, β-galactosidase).

-

Cell proliferation or apoptosis assays.

-

Measurement of protein phosphorylation or gene expression.

-

-

Data Analysis: Generate dose-response curves and determine the EC50 value (the concentration of the peptide that produces 50% of the maximal response).

Conclusion and Future Directions

The incorporation of D-Citrulline into peptides holds significant promise for enhancing their therapeutic potential. Based on the well-established principles of D-amino acid substitution, it is anticipated that D-Citrulline-containing peptides will exhibit superior enzymatic stability and consequently, improved pharmacokinetic profiles. While the impact on receptor binding requires empirical determination for each specific peptide, the potential for retained or even enhanced activity exists.

Future research should focus on the direct synthesis and evaluation of D-Citrulline-containing peptides to generate empirical data that validates these predictions. Comparative studies against L-Citrulline and L-Arginine analogs will be crucial to fully elucidate the unique advantages of this modification. The systematic application of the experimental protocols outlined in this guide will enable researchers to unlock the full potential of D-Citrulline in the design of novel and more effective peptide-based drugs.

References

- 1. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. How to Improve the Pharmacokinetic Properties of Peptides? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. Pharmacokinetic properties of tandem d-peptides designed for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Opiate receptor binding affinities of some D-amino acid substituted beta-casomorphin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. D-amino acid-substituted atrial natriuretic peptide analogs reveal novel receptor recognition requirements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetic Properties of a Novel D-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Scholarly Commons - Research & Creativity Showcase: Solid-Phase Peptide Synthesis of d-Amino Acids [scholarlycommons.pacific.edu]

- 12. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Receptor-Ligand Binding Assays [labome.com]

- 15. In Vitro Assays: Friends or Foes of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Therapeutic Peptides [sartorius.com]

Sourcing High-Purity Fmoc-D-Cit-OH for Pharmaceutical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research, particularly in the development of novel peptide-based therapeutics, the quality of raw materials is paramount. The synthesis of peptides with high fidelity and purity is critically dependent on the quality of the amino acid building blocks. This technical guide provides an in-depth analysis of sourcing high-purity (9-fluorenylmethoxycarbonyl)-D-Citrulline (Fmoc-D-Cit-OH), a non-proteinogenic amino acid integral to the synthesis of bioactive peptides, including neurokinin-1 (NK1) receptor antagonists. This document outlines key quality considerations, provides a comparative summary of commercially available options, details a representative experimental protocol for its use in solid-phase peptide synthesis (SPPS), and illustrates relevant biological pathways and experimental workflows.

The Critical Role of Purity in Peptide Synthesis

The success of solid-phase peptide synthesis hinges on the near-quantitative completion of each coupling and deprotection step. Impurities in the Fmoc-amino acid building blocks can lead to a cascade of undesirable side reactions, resulting in deletion sequences, truncated peptides, and other peptidic impurities that are often difficult and costly to remove during purification. For pharmaceutical research, where the biological activity and safety of a synthetic peptide are of utmost importance, starting with high-purity reagents is a non-negotiable prerequisite.

Key purity attributes for this compound include:

-

High-Performance Liquid Chromatography (HPLC) Purity: This is a primary indicator of the overall purity of the compound, and for pharmaceutical applications, a purity of ≥99% is highly recommended.

-

Enantiomeric Purity: The stereochemistry of amino acids is crucial for the final conformation and biological activity of a peptide. High enantiomeric excess (e.e.) ensures that only the desired D-enantiomer is incorporated.

-

Absence of Related Impurities: This includes residual solvents, starting materials from the synthesis of this compound, and any byproducts.

Sourcing High-Purity this compound: A Comparative Overview

Several chemical suppliers offer this compound for research and pharmaceutical applications. While a comprehensive, side-by-side comparison of Certificates of Analysis (CoA) is the most accurate way to assess quality, the following table summarizes publicly available information from various suppliers. Researchers are strongly encouraged to request lot-specific CoAs before purchase.

| Supplier | Stated Purity | Analytical Method | Availability | Notes |

| Supplier A (e.g., Sigma-Aldrich) | 97% | Not specified on product page | Research quantities | While readily available, the stated purity may be lower than required for sensitive pharmaceutical applications.[1] |

| Supplier B (e.g., Aapptec Peptides) | Lot-specific | Certificate of Analysis available upon request | Research to bulk quantities | Specializes in peptide synthesis reagents, suggesting a focus on quality relevant to this application.[2] |

| Supplier C (e.g., BLD Pharm) | Purity/Specification available | NMR, HPLC, LC-MS, UPLC data available | Research quantities | Provides access to various analytical data, which can aid in quality assessment.[3] |

| Supplier D (e.g., ChemicalBook) | 99% (from some listed suppliers) | Not specified | Varies by listed supplier | Acts as a directory, purity and quality can vary significantly between the listed suppliers. |

| Supplier E (e.g., Santa Cruz Biotechnology) | Lot-specific | Certificate of Analysis available upon request | Research quantities | A well-established supplier for life science research. |

| Supplier F (e.g., Advanced ChemTech) | Not specified | Not specified | Research to bulk quantities | Specializes in peptide synthesis reagents and custom synthesis.[4] |

| Supplier G (e.g., Bachem) | High purity | HPLC | Research to GMP grade | A leading manufacturer of amino acid derivatives, often providing materials suitable for pharmaceutical development. |

Note: The information in this table is based on publicly available data and may not reflect the full range of products or the most current specifications. Direct inquiry and CoA review are essential.

The Role of this compound in Neurokinin-1 (NK1) Receptor Antagonism

This compound is a key building block in the synthesis of potent and selective antagonists of the neurokinin-1 (NK1) receptor. The NK1 receptor, a G-protein coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P. The Substance P/NK1 receptor system is implicated in a variety of physiological processes, including pain transmission, inflammation, and mood regulation. Antagonists of the NK1 receptor are therefore of significant interest for the development of novel therapeutics for pain, depression, and inflammatory disorders.

The incorporation of D-Citrulline in place of other amino acids in a peptide sequence can enhance receptor affinity, selectivity, and pharmacokinetic properties. The following diagram illustrates the signaling pathway of the NK1 receptor.

Caption: Neurokinin-1 Receptor Signaling Pathway.

Experimental Protocol: Solid-Phase Synthesis of a D-Citrulline Containing Peptide

The following is a representative protocol for the manual solid-phase synthesis of a peptide containing D-Citrulline using Fmoc chemistry. This protocol can be adapted for automated synthesizers.

Materials and Reagents:

-

Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

-

High-purity this compound (≥99% HPLC purity)

-

Other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine (B6355638), reagent grade

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Ethyl cyanohydroxyiminoacetate (OxymaPure®) or Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DDT) (if cysteine is present)

-

Water, HPLC grade

-

Diethyl ether, anhydrous

-

Kaiser test kit

Methodology:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for at least 1 hour in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

Perform a Kaiser test to confirm the presence of a free amine. The beads should turn a deep blue.

-

-

Amino Acid Coupling (Incorporation of this compound):

-

In a separate vial, dissolve 3 equivalents of this compound and 3 equivalents of OxymaPure® (or HOBt) in DMF.

-

Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Perform a Kaiser test to confirm the completion of the coupling reaction. The beads should remain colorless or turn a faint yellow. If the test is positive, continue the coupling for another 1-2 hours.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding it to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification and Analysis:

-

Purify the crude peptide by preparative reverse-phase HPLC.

-

Analyze the purified peptide by analytical HPLC and mass spectrometry to confirm its identity and purity.

-

Experimental Workflow and Quality Control

A well-defined experimental workflow is crucial for the successful synthesis of high-purity peptides. The following diagram illustrates a typical workflow, emphasizing the importance of quality control at each stage.

Caption: Experimental Workflow for Peptide Synthesis.

The Interrelationship of Purity, Experimental Success, and Research Outcomes

The quality of the starting materials, particularly the purity of this compound, has a direct and significant impact on the entire research and development process. This logical relationship can be visualized as follows:

Caption: Impact of Reagent Purity on Research Outcomes.

References

Fmoc-D-Cit-OH as a key intermediate in peptide synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Cit-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-D-Citrulline, is a crucial building block in the field of peptide synthesis, particularly for the creation of peptides containing the non-proteinogenic amino acid D-citrulline. The incorporation of citrulline into peptides is of significant interest due to its role in a variety of biological processes and its association with several autoimmune diseases, most notably rheumatoid arthritis. This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and its applications in research and drug development.

Chemical Properties of this compound

This compound is a white crystalline powder soluble in common organic solvents used in peptide synthesis, such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[1] Its key chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 200344-33-8 | [2] |

| Molecular Formula | C21H23N3O5 | [3] |

| Molecular Weight | 397.42 g/mol | [3] |

| Appearance | White solid | [4] |

| Storage | 2-8°C |

This compound in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used in Fmoc-based solid-phase peptide synthesis (SPPS), a widely adopted methodology for the stepwise synthesis of peptides on a solid support. The Fmoc protecting group on the α-amino group is stable to the acidic conditions used for side-chain deprotection but is readily removed by a mild base, typically a solution of piperidine (B6355638) in DMF, allowing for the sequential addition of amino acids to the growing peptide chain.[5][6]

Coupling Efficiency and Yield

The efficiency of coupling this compound to the growing peptide chain is a critical factor in the overall success of the synthesis. While specific quantitative data for the coupling efficiency of this compound is not extensively reported in comparative studies, it is generally expected to couple with high efficiency under standard SPPS conditions, similar to other standard Fmoc-protected amino acids. The choice of coupling reagent can influence the reaction rate and efficiency.

Below is a table illustrating the typical coupling efficiencies and crude peptide purities that can be expected when using different common coupling reagents for the incorporation of sterically non-hindered amino acids like citrulline in Fmoc-SPPS.

| Coupling Reagent | Typical Coupling Time | Typical Coupling Efficiency (%) | Expected Crude Peptide Purity (%) |

| HBTU/DIPEA | 30-60 min | >99 | 85-95 |

| HATU/DIPEA | 20-45 min | >99.5 | 90-98 |

| DIC/HOBt | 60-120 min | >98 | 80-90 |

Note: These are representative values and actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

General Workflow for Citrullinated Peptide Synthesis

The synthesis of a peptide containing D-citrulline using this compound follows the standard iterative steps of Fmoc-SPPS. A generalized workflow is depicted in the diagram below.

Detailed Protocol for Coupling this compound

This protocol describes the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Fmoc-protected peptide-resin (pre-swollen in DMF)

-

This compound

-

Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Dimethylformamide (DMF), peptide synthesis grade

-

Reaction vessel for manual peptide synthesis

-

Shaker

Procedure:

-

Resin Preparation:

-

Ensure the Fmoc group has been removed from the N-terminus of the resin-bound peptide by treating with 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine.

-

-

Activation of this compound:

-

In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes at room temperature. The solution may change color.

-

-

Coupling Reaction:

-

Drain the DMF from the washed peptide-resin.

-

Immediately add the pre-activated this compound solution to the resin.

-

Agitate the mixture at room temperature for 1-2 hours. The exact time may vary depending on the coupling reagent and the specific peptide sequence.

-

-

Monitoring the Coupling:

-

Perform a qualitative ninhydrin (B49086) (Kaiser) test on a small sample of the resin beads to monitor the completion of the coupling reaction.[4] A negative result (yellow beads) indicates that all free amines have reacted.

-

-

Washing:

-

Once the coupling is complete (as indicated by the ninhydrin test), drain the reaction solution from the resin.

-

Wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts.

-

The resin is now ready for the next Fmoc deprotection and coupling cycle.

Biological Significance of Citrullination and its Relevance in Research

Citrullination is a post-translational modification where a positively charged arginine residue is converted into a neutral citrulline residue. This process is catalyzed by a family of enzymes called peptidylarginine deiminases (PADs).[7] The change in charge can lead to significant alterations in protein structure and function.

Dysregulated citrullination has been implicated in the pathogenesis of several autoimmune diseases, particularly rheumatoid arthritis (RA). In RA, the immune system mistakenly attacks citrullinated proteins in the joints, leading to inflammation and tissue damage.[8] The synthesis of citrullinated peptides using this compound is therefore essential for:

-

Developing diagnostic tools: Synthetic citrullinated peptides are used as antigens in anti-citrullinated protein antibody (ACPA) tests, a key diagnostic marker for RA.

-

Investigating disease mechanisms: Researchers use synthetic citrullinated peptides to study the immune response in RA and to identify the specific citrullinated epitopes that are targeted by autoantibodies.

-

Drug discovery and development: The development of therapies that target the citrullination process or the subsequent immune response is an active area of research.

Signaling Pathway in Rheumatoid Arthritis Involving Citrullination

The following diagram illustrates a simplified signaling pathway highlighting the role of citrullination in the inflammatory cascade of rheumatoid arthritis.

References

- 1. This compound | 200344-33-8 [chemicalbook.com]

- 2. ajpamc.com [ajpamc.com]

- 3. youtube.com [youtube.com]

- 4. echemi.com [echemi.com]

- 5. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chempep.com [chempep.com]

- 7. Citrullinated Peptide Synthesis [biosyn.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safe Handling of Fmoc-D-Cit-OH in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for N-α-(9-Fluorenylmethoxycarbonyl)-D-citrulline (Fmoc-D-Cit-OH), a key reagent in peptide synthesis and drug development. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of experimental work.

Chemical and Physical Properties

This compound is a white crystalline powder.[1] A summary of its key physical and chemical properties is provided in Table 1. This data is essential for the proper storage, handling, and use of the compound in a laboratory setting.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₃N₃O₅ | [1][2][3] |

| Molar Mass | 397.42 g/mol | [1][2][3] |

| Appearance | White crystalline powder/solid | [1][4] |

| Boiling Point (Predicted) | 671.5 ± 55.0 °C | [1][2] |

| Density (Predicted) | 1.316 ± 0.06 g/cm³ | [1][2] |

| pKa (Predicted) | 3.84 ± 0.21 | [1][2] |

| Solubility | Soluble in common organic solvents such as dimethyl sulfoxide (B87167) (DMSO), methylene (B1212753) chloride, chloroform, ethyl acetate, and acetone.[1][5] | |

| Storage Conditions | Sealed in a dry place at 2-8°C.[1][6] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The GHS hazard statements indicate that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7]

Table 2: GHS Hazard and Precautionary Statements for this compound

| Classification | Code | Statement | Source |

| Hazard Statements | H302 | Harmful if swallowed. | |

| H315 | Causes skin irritation. | [7] | |

| H319 | Causes serious eye irritation. | [7] | |

| H335 | May cause respiratory irritation. | [7] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [7] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7] |

It is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[8] Personal protective equipment (PPE) is mandatory to prevent skin and eye contact.

Experimental Protocols: Safe Handling Procedures

The following protocol outlines the standard operating procedure for the safe handling of this compound in a laboratory environment. This protocol is designed to minimize exposure and ensure the well-being of laboratory personnel.

3.1. Engineering Controls

-

Always handle this compound in a certified chemical fume hood to control airborne dust and vapors.[8]

-

Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

3.2. Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are required.[8] A face shield should be worn in situations where there is a significant risk of splashing.[8]

-

Skin Protection: Wear standard laboratory-grade disposable nitrile gloves.[8] A long-sleeved laboratory coat is necessary to protect skin and personal clothing.[8]

-

Footwear: Closed-toe shoes made of a non-porous material are mandatory.[8]

3.3. Handling and Storage

-

Avoid direct contact with the skin and eyes.[1]

-

Minimize the generation of dust.

-

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] Recommended storage temperature is 2-8°C.[1][6]

-

Keep away from sources of ignition.[1]

3.4. Spill and Waste Disposal

-

In the event of a spill, evacuate the area and prevent the spread of dust.

-

Wear appropriate PPE and carefully sweep up the spilled solid material, avoiding dust generation.

-

Collect the waste in a sealed container for disposal.

-

Dispose of waste material in accordance with local, state, and federal regulations.[7]

3.5. First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[7]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[7] Remove contaminated clothing. If skin irritation persists, seek medical advice.[7]

-

In Case of Eye Contact: Immediately rinse the eyes cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do.[7] Continue rinsing and seek immediate medical attention.[7]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Visual Guides for Safety and Handling

The following diagrams illustrate the key safety workflows and requirements for handling this compound.

Caption: Risk assessment and control workflow for this compound.

Caption: Personal Protective Equipment for handling this compound.

References

- 1. This compound [chembk.com]

- 2. Cas 200344-33-8,this compound | lookchem [lookchem.com]

- 3. scbt.com [scbt.com]

- 4. echemi.com [echemi.com]

- 5. This compound | 200344-33-8 [chemicalbook.com]

- 6. 200344-33-8|this compound|BLD Pharm [bldpharm.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Standard Protocol for Using Fmoc-D-Cit-OH in Solid-Phase Peptide Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Cit-OH is a derivative of the non-proteinogenic amino acid D-citrulline, where the alpha-amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. This building block is crucial for the synthesis of peptides containing D-citrulline using solid-phase peptide synthesis (SPPS). The incorporation of D-amino acids can enhance the proteolytic stability of peptides, while the citrulline residue itself is implicated in various biological processes, including the regulation of nitric oxide synthase and post-translational modifications involved in autoimmune diseases. These application notes provide a comprehensive guide to the standard protocols for the efficient and high-fidelity incorporation of this compound into synthetic peptides.

Data Presentation: Comparative Analysis of Coupling Reagents

The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions during the incorporation of any amino acid, including this compound. The following table summarizes the general performance of common coupling reagents in Fmoc-SPPS. While specific quantitative data for this compound is not extensively published, this table provides an illustrative comparison based on their known reactivity and effectiveness with other amino acids, including those with potentially challenging side chains.

| Coupling Reagent Class | Example Reagent | Typical Equivalents (Reagent/Base) | Typical Coupling Time (min) | Relative Cost | Key Advantages & Disadvantages |

| Aminium/Uronium Salts | HATU/HBTU | 3-4 eq. / 6-8 eq. DIPEA | 30 - 60 | High | Advantages: High coupling efficiency, fast reaction rates, low racemization.[1][2] Disadvantages: Higher cost, potential for side reactions if not used correctly. |

| Phosphonium Salts | PyBOP | 3-4 eq. / 6-8 eq. DIPEA | 45 - 90 | High | Advantages: Very effective for hindered couplings, low racemization. Disadvantages: Higher cost, byproducts can be difficult to remove. |

| Carbodiimides | DIC/HOBt | 3-4 eq. / 3-4 eq. HOBt | 60 - 120 | Low | Advantages: Cost-effective, reliable for standard couplings.[3] Disadvantages: Slower reaction times, potential for racemization without additives, formation of insoluble diisopropylurea. |

Experimental Protocols

General Workflow for Fmoc-SPPS

The following diagram illustrates the general workflow for solid-phase peptide synthesis using Fmoc chemistry.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocol for Incorporating this compound

This protocol is based on a 0.1 mmol synthesis scale. Reagent volumes and quantities should be adjusted accordingly for different scales.

Materials and Reagents:

-

This compound

-

Rink Amide resin (or other suitable resin)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine (B6355638) in DMF

-

Coupling reagent (e.g., HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and agitate for 3 minutes.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.[4]

-

Drain and wash the resin thoroughly with DMF (5-7 times).

-

-

This compound Coupling (using HATU):

-

In a separate vessel, dissolve this compound (3-4 eq.), HATU (3-4 eq.), and DIPEA (6-8 eq.) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 30-60 minutes at room temperature.

-

Monitor the coupling completion using a qualitative ninhydrin (B49086) test. A negative result (beads remain colorless or yellow) indicates a complete reaction.

-

If the coupling is incomplete, the step can be repeated.

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).

-

Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Global Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

-

Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry and analytical HPLC.

Potential Side Reactions and Mitigation

While Fmoc-SPPS is a robust methodology, several side reactions can occur. When working with this compound, it is important to be aware of both general and residue-specific side reactions.

-

Aspartimide Formation: A common side reaction involving aspartic acid residues, which can be minimized by using optimized protecting group strategies and coupling conditions.

-

Diketopiperazine Formation: This can occur at the dipeptide stage, leading to chain termination. The use of bulky resins and optimized coupling protocols can reduce this side reaction.

-

Racemization: While generally low in Fmoc-SPPS, some amino acids are more prone to racemization. The use of additives like HOBt can minimize this.[1]

-

Citrulline Side Chain Modification: There have been reports of the citrulline side chain reacting with coupling reagents, leading to an unexpected mass increase of approximately +40.3 Da in the final peptide. This is thought to be due to the reaction of the urea (B33335) moiety with the activated carboxylic acid. Careful monitoring of the product mass is recommended to detect this potential side product.

Signaling Pathway Involving Citrullination

Citrullination, the post-translational conversion of arginine to citrulline, is catalyzed by peptidylarginine deiminase (PAD) enzymes. This process plays a significant role in various physiological and pathological conditions, including autoimmune diseases like rheumatoid arthritis. The following diagram illustrates a simplified signaling pathway leading to protein citrullination and its role in the autoimmune response.

Caption: Simplified signaling pathway of protein citrullination and the subsequent autoimmune response.

References

Application Notes and Protocols for Fmoc-D-Cit-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citrulline, a non-proteinogenic amino acid, is a key residue in various biologically active peptides and is implicated in numerous physiological and pathological processes. Its incorporation into synthetic peptides is crucial for structure-activity relationship studies, the development of therapeutic peptides, and diagnostic tools. The use of N-α-Fmoc-protected D-citrulline (Fmoc-D-Cit-OH) is a standard approach in Solid-Phase Peptide Synthesis (SPPS). This document provides detailed protocols and application notes for the efficient coupling and deprotection of this compound, addressing potential challenges such as side reactions and ensuring high-purity peptide synthesis.

Coupling of this compound

The successful incorporation of this compound into a growing peptide chain relies on the selection of an appropriate coupling strategy to ensure high efficiency and minimize side reactions. The urea (B33335) moiety in the citrulline side chain is generally considered stable under standard SPPS conditions, but care must be taken to prevent potential side reactions.

Recommended Coupling Reagents and Conditions

Several coupling reagents are effective for the activation of this compound. The choice of reagent can impact coupling efficiency and the potential for side reactions. Below is a summary of commonly used coupling reagents and their recommended conditions.

| Coupling Reagent | Activation Additive | Base (Equivalents) | Typical Coupling Time | Relative Efficiency | Key Considerations |

| HATU | HOAt | DIPEA (2-4) | 30-60 min | High | Highly efficient, especially for sterically hindered couplings.[1][] |

| HBTU | HOBt | DIPEA (2-4) | 30-60 min | High | A reliable and widely used coupling reagent.[1][] |

| DIC | HOBt or Oxyma | None (in situ) / DIPEA (1-2) | 60-120 min | Moderate to High | Cost-effective; the resulting urea byproduct is soluble in common washing solvents.[3] |

Note: The equivalencies of the amino acid, coupling reagent, and base are relative to the loading capacity of the resin. A typical excess of 3-5 equivalents is recommended to drive the reaction to completion.

Experimental Protocol: this compound Coupling (Manual Synthesis)

This protocol outlines a general procedure for the manual coupling of this compound onto a solid support.

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound (3-5 equivalents)

-

Coupling reagent (e.g., HATU, 3-5 equivalents)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA, 6-10 equivalents)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Reaction vessel with a sintered glass filter

Procedure:

-

Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.

-

Pre-activation: In a separate vial, dissolve this compound and the coupling reagent (e.g., HATU) in a minimal amount of DMF. Add the base (DIPEA) and allow the mixture to pre-activate for 1-5 minutes.

-

Coupling Reaction: Drain the DMF from the swollen resin and add the pre-activated this compound solution to the reaction vessel.

-